molecular formula C16H14N2O B1297943 (1,3-Diphenyl-1h-pyrazol-4-yl)-methanol CAS No. 40278-32-8

(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol

Cat. No.: B1297943
CAS No.: 40278-32-8
M. Wt: 250.29 g/mol
InChI Key: RTJRIXAAKFEPLD-UHFFFAOYSA-N
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Description

“(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are nitrogen-containing five-membered ring heterocycles that are particularly useful in drug synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of phenylhydrazine with substituted ketones . In one study, a series of novel pyrazoline derivatives were synthesized by the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives have been involved in various chemical reactions. For instance, a series of novel pyrazoline derivatives were synthesized by the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol is used in the synthesis of various derivatives. A study by Hote and Lokhande (2014) demonstrated its use in synthesizing 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives through a sequential Knoevenagel/Michael/aldol reaction, highlighting its versatility in creating complex organic compounds (Hote & Lokhande, 2014).

Photochemical Properties

  • Photochemical Research : The compound has been studied for its photochemical properties. Research by Lin, Rivett, and Wilshire (1977) found that derivatives of 1,3-diphenyl-2-pyrazolines, which can be synthesized from this compound, show enhanced fluorescence in polar solvents and possess notable stability to light (Lin, Rivett, & Wilshire, 1977).

Antimicrobial and Anticancer Properties

  • Biological Activities : A study by Neha et al. (2013) on the synthesis of pyrazole derivatives showed that compounds derived from this compound exhibited notable antitubercular and anticancer activities, demonstrating its potential in pharmacological applications (Neha, Nitin, Mithlesh, & Devender, 2013).

Future Directions

The future directions for research on “(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol” could involve further exploration of its potential biological activities. For instance, some pyrazole derivatives have shown promising cytotoxic activity against human breast cancer cell lines , suggesting potential applications in cancer treatment. Further studies could also explore the synthesis of new pyrazole derivatives and their potential applications .

Mechanism of Action

Target of Action

The primary targets of (1,3-Diphenyl-1h-pyrazol-4-yl)-methanol are the BRAF V600E and human breast cancer cell line (MCF-7) . BRAF V600E is a mutant form of the protein B-Raf, which is involved in sending signals inside cells and directing cell growth. MCF-7 is a specific line of breast cancer cells used in cancer research.

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it has been found to exhibit potent inhibitory activity against BRAF V600E . The compound’s interaction with its targets leads to changes in the cell’s normal functions, often resulting in cell death or a reduction in cell viability .

Biochemical Pathways

Disruption of this pathway can lead to the death of cancer cells .

Pharmacokinetics

Studies have shown that similar compounds have promising adme profiles, suggesting good bioavailability .

Result of Action

The primary result of the action of this compound is a reduction in cell viability, particularly in cancer cells. It has been shown to exhibit cytotoxic activity against the MCF-7 human breast cancer cell line . Moreover, it has demonstrated remarkable inhibitory activity against BRAF V600E .

Properties

IUPAC Name

(1,3-diphenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-11,19H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJRIXAAKFEPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353410
Record name (1,3-diphenyl-1h-pyrazol-4-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40278-32-8
Record name (1,3-diphenyl-1h-pyrazol-4-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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